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molecular formula C16H15NO2 B031706 4-(Benzyloxy)-5-methoxy-1H-indole CAS No. 2450-25-1

4-(Benzyloxy)-5-methoxy-1H-indole

Cat. No. B031706
M. Wt: 253.29 g/mol
InChI Key: DACHWAOROVRSPE-UHFFFAOYSA-N
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Patent
US05354870

Procedure details

This compound is obtained according to the operating method described in Example lc, in which the 2-benzyloxy-3-ethoxy-6,β-dinitrostyrene is replaced with 2-benzyloxy-3-methoxy-6,β-dinitrostyrene. A white powder (yield =86%, m.p. =83°-84° C.) is obtained.
Name
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:19]([O:20][CH2:21]C)=[CH:18][CH:17]=[C:16]([N+:23]([O-])=O)[C:10]=1[CH:11]=[CH:12][N+]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C(OC)=CC=C([N+]([O-])=O)C=1C=C[N+]([O-])=O)C1C=CC=CC=1>>[CH2:1]([O:8][C:9]1[C:19]([O:20][CH3:21])=[CH:18][CH:17]=[C:16]2[C:10]=1[CH:11]=[CH:12][NH:23]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OCC)[N+](=O)[O-]
Step Two
Name
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained
CUSTOM
Type
CUSTOM
Details
A white powder (yield =86%, m.p. =83°-84° C.)
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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